exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
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Description
“exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is often used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One approach involves the conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the 8-oxa-3-aza-bicyclo[3.2.1]octane core . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold, which is a common feature in many biologically active compounds . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6 (7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
.
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 163.64 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 163.0763918 g/mol . The topological polar surface area is 32.3 Ų .
Future Directions
The future directions for “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” could involve further exploration of its synthesis methods and potential applications in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . Additionally, given its structural similarity to tropane alkaloids, it may be of interest to investigate its biological activities .
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-VPEOJXMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089291-70-1 |
Source
|
Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1), (8-anti)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089291-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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